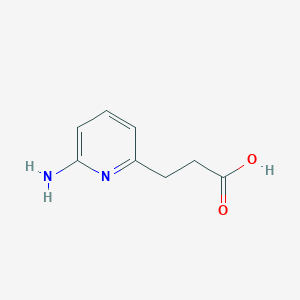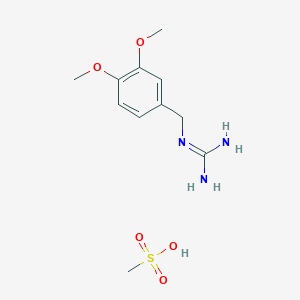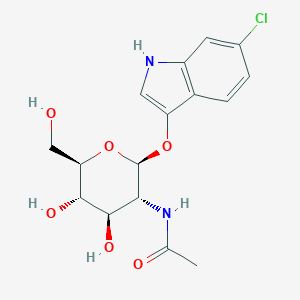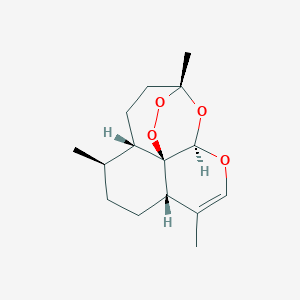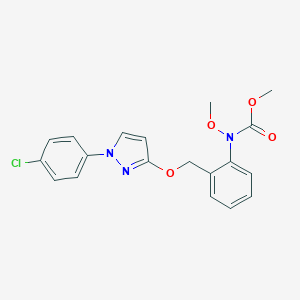
吡咯菌胺
描述
Pyraclostrobin is a strobilurin fungicide that has gained significant importance in the agrochemical market due to its broad antifungal activity spectrum and enhanced efficiency and safety profiles compared to earlier fungicides . It is used to control a variety of fungal diseases in greenhouses and agricultural fields . However, its widespread use has raised concerns about its potential environmental impact and toxicity to non-target organisms, including earthworms , zebrafish , and aquatic life .
Synthesis Analysis
The synthesis of pyraclostrobin involves the creation of functionalized haptens, which are small molecules that elicit an immune response only when attached to a larger carrier. These haptens are used to produce monoclonal antibodies for the detection of pyraclostrobin . Additionally, site-heterologous haptens have been synthesized to generate high-affinity anti-pyraclostrobin antibodies, with the derivatization site playing a critical role in the generation of selective antibodies .
Molecular Structure Analysis
The molecular structure of pyraclostrobin has been analyzed in relation to its fungicidal effect. The crystal structures of pyraclostrobin from different sources have been determined using high-resolution X-ray powder diffraction, revealing that the crystal morphology of pyraclostrobin presents in a triclinic crystal system . The conformation of pyraclostrobin in the crystal structure can significantly affect its fungicidal efficacy .
Chemical Reactions Analysis
Pyraclostrobin undergoes photolysis, which is a significant degradation pathway for the fungicide. The photolysis products have been identified, and their toxicity has been assessed, revealing that some transformation products can be more toxic than the parent compound . Additionally, pyraclostrobin can be biodegraded by microbial communities in soils, with a proposed metabolic pathway involving carbamate hydrolysis, suggesting that certain bacteria such as Pseudomonas could be used for bioremediation .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyraclostrobin have been studied in various contexts. For instance, its stability and dissipation kinetics in a cucumber greenhouse agroecosystem were evaluated, showing that pyraclostrobin dissipates quickly with half-lives ranging from 2.14 to 4.17 days in different matrices . Furthermore, temperature-responsive pyraclostrobin-loaded submicrocapsules have been developed to address issues related to its low water solubility and photolysis, with the release of pyraclostrobin being controlled by temperature changes .
Toxicological Effects
Pyraclostrobin has been found to have toxic effects on non-target organisms. In earthworms, it can disrupt the balance of reactive oxygen species, affecting the antioxidant defense system and causing DNA damage . In zebrafish, pyraclostrobin induces oxidative stress and DNA damage, and it can interfere with normal heart development and function . The toxicity of pyraclostrobin and its metabolites has also been evaluated in terms of safety for human consumption when applied to crops, with recommendations for application rates to avoid exceeding maximum residue limits .
Case Studies and Environmental Impact
Several case studies have highlighted the environmental impact of pyraclostrobin. Its photolysis and photo-induced toxicity to Vibrio fischeri have been studied, indicating the involvement of radicals in the transformation of intermediates and the increased toxicity of certain photolysis products . The biodegradation of pyraclostrobin by microbial communities from Hawaiian soils has been investigated, providing insights into potential bioremediation strategies . Additionally, the development of temperature-responsive submicrocapsules for pyraclostrobin aims to reduce its toxicity and improve its application efficiency in agriculture .
科学研究应用
生态毒理效应
对蚯蚓(艾塞尼亚菲泰达)
吡咯菌胺暴露会影响蚯蚓的抗氧化防御系统并造成 DNA 损伤。不同浓度的吡咯菌胺会破坏活性氧 (ROS) 的平衡,影响酶活性并最终导致 DNA 损伤 (Ma 等人,2019 年)。
对斑马鱼(Danio rerio)
它会诱导斑马鱼的氧化应激和 DNA 损伤。暴露于吡咯菌胺会导致超氧化物歧化酶 (SOD)、过氧化氢酶 (CAT) 和其他标记物的水平发生变化,表明线粒体功能障碍以及潜在的心脏毒性和神经毒性 (Zhang 等人,2017 年); (Li 等人,2019 年)。
对罗非鱼(尼罗罗非鱼)
暴露于吡咯菌胺会导致鳃的氧化损伤,改变通气频率和能量代谢,突出其在水生生物中的毒性 (Li 等人,2021 年)。
农业和环境影响
大豆生产力
在大豆作物上施用吡咯菌胺可以提高光合速率、硝酸还原酶活性和整体生产力 (Fagan 等人,2010 年)。
对向日葵(向日葵)
吡咯菌胺的施用导致疾病得到抑制,并影响叶绿素含量、氮浓度和水分利用效率等生理性状,最终影响种子产量和质量 (Tsialtas 等人,2017 年)。
土壤微生物群落
吡咯菌胺会影响土壤酶活性和微生物群落结构,表明其对土壤健康和微生物动态的影响 (Zhang 等人,2019 年)。
黄瓜中残留物的动态
研究了吡咯菌胺在黄瓜中的消散动力学,评估了在埃及条件下的消费者安全性和环境影响 (Malhat 等人,2021 年)。
潜在危害
线粒体功能障碍
发现吡咯菌胺会诱导线粒体功能障碍,导致各种毒性效应,例如甘油三酯积累和神经变性 (Luz 等人,2018 年)。
对生物降解微生物群落的影响
研究了微生物群落对吡咯菌胺的降解,重点关注了这种杀菌剂的生物修复和解毒潜力 (Chen 等人,2018 年)。
安全和危害
未来方向
The resistance frequencies of the isolates collected in 2019 and 2021 to pyraclostrobin were 69.57% and 100%, respectively . The results showed that the pyraclostrobin-resistant phenotypes displayed high fitness and high-risk . The pyraclostrobin resistance was not attributable to Cytb gene alterations, there may be some other resistance mechanisms . Differential response of enzyme activity and cell membrane permeability were observed in resistant- and sensitive-isolates suggesting a mechanism of metabolic resistance .
属性
IUPAC Name |
methyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-methoxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-25-19(24)23(26-2)17-6-4-3-5-14(17)13-27-18-11-12-22(21-18)16-9-7-15(20)8-10-16/h3-12H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRSNVGNWUDEFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032638 | |
| Record name | Pyraclostrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or light beige solid; [Merck Index] | |
| Record name | Pyraclostrobin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6901 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 1.9 mg/L at 20 °C | |
| Record name | PYRACLOSTROBIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.285 g/cu cm at 20 °C[Health Canada; Regulatory Note: Pyraclostrobin-Headline EC-Cabrio EG (REG2003-06); Pest Management Regulatory Agency (2003) | |
| Record name | PYRACLOSTROBIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.95X10-10 mm Hg at 20 °C | |
| Record name | PYRACLOSTROBIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Pyraclostrobin is a member of the strobilurin group of fungicides. The strobilurin fungicides act through inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain, which in turn causes important cellular biochemical processes to be severely disrupted, and results in cessation of fungal growth. | |
| Record name | PYRACLOSTROBIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Pyraclostrobin | |
Color/Form |
White or light beige crystalline solid | |
CAS RN |
175013-18-0 | |
| Record name | Pyraclostrobin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175013-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyraclostrobin [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175013180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyraclostrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]-N-methoxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRACLOSTROBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJW8M9OX1H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PYRACLOSTROBIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
63.7 to 65.2 °C | |
| Record name | PYRACLOSTROBIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



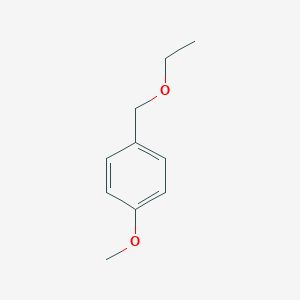
![[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone](/img/structure/B128373.png)
![(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128377.png)
![(3S,4aS,10aR)-3-(ethylsulfamoylamino)-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-6-ol](/img/structure/B128380.png)
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B128384.png)
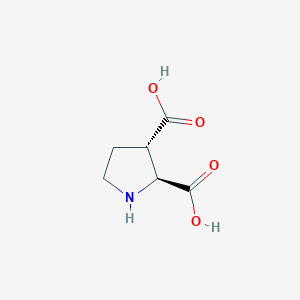

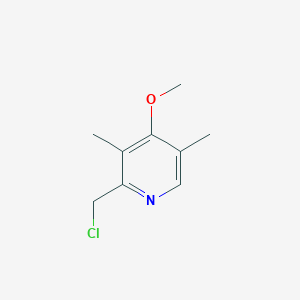
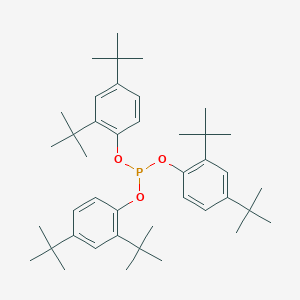
![3-Amino-3-azabicyclo[3.3.0]octane hydrochloride](/img/structure/B128400.png)
